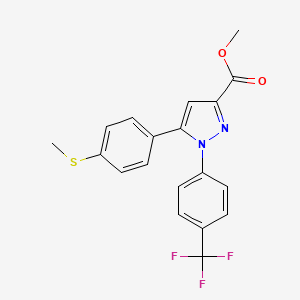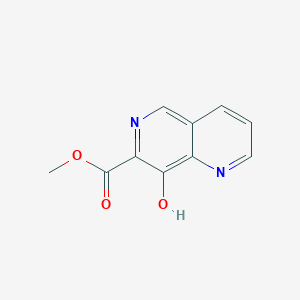
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
概要
説明
“Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate” is a chemical compound. It is a derivative of 1,6-naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .科学的研究の応用
Spectroscopic and Theoretical Studies
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate and its derivatives have been extensively studied for their solvatochromic properties in different solvents. This research is significant in understanding the interactions of these compounds with solvents of varying polarity and hydrogen bond capacity. Santo et al. (2003) conducted a comprehensive study on this aspect, providing insights into the relative stabilities of isomers and intramolecular hydrogen-bonded structures in such compounds (Santo et al., 2003).
Synthesis from Acyclic Precursors
The synthesis of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from acyclic precursors has been a subject of research, highlighting the compound's potential in various chemical syntheses. Blanco et al. (1999) reported on the methods of synthesizing various derivatives of this compound, demonstrating its versatility in chemical synthesis (Blanco et al., 1999).
Potential in Cancer Therapeutics
A notable application of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is in cancer therapeutics. Research has explored its potential as a scaffold for developing cytotoxic agents for cancer treatment. Zeng et al. (2012) focused on designing novel analogues of this compound to improve upon its limitations as antiviral agents and to repurpose them as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
Suzuki–Miyaura Reactions
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate also plays a role in Suzuki–Miyaura reactions, which are crucial in organic chemistry for creating carbon-carbon bonds. Kumar and Khan (2017) studied its use in chemo-selective Suzuki–Miyaura reactions, leading to the synthesis of highly substituted naphthyridines (Kumar & Khan, 2017).
Spectroscopic Properties
Research has also been conducted on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, including derivatives of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate. Perillo et al. (2009) provided valuable data on the spectroscopic characteristics of these compounds, which is essential for their application in various scientific fields (Perillo et al., 2009).
特性
IUPAC Name |
methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSXBRXJCGXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=NC2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625072 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
CAS RN |
410542-68-6 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

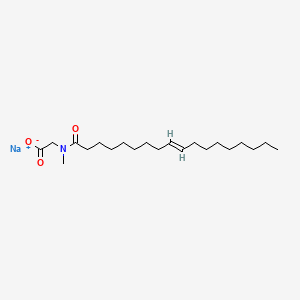
![beta-Alanine, N-(2-carboxyethyl)-N-[3-(decyloxy)propyl]-, monosodium salt](/img/structure/B1629968.png)
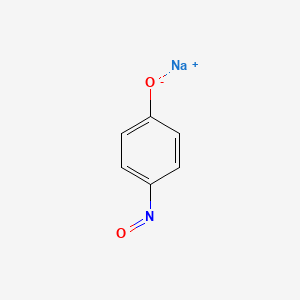
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B1629970.png)
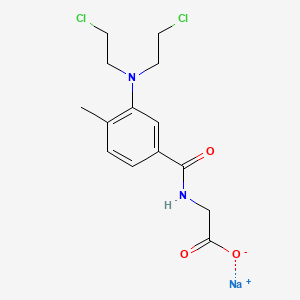
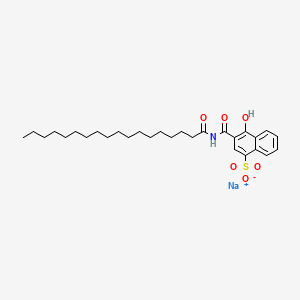
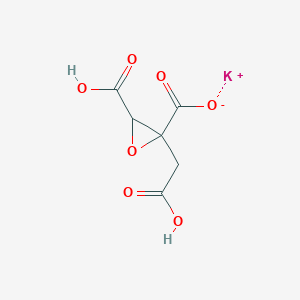
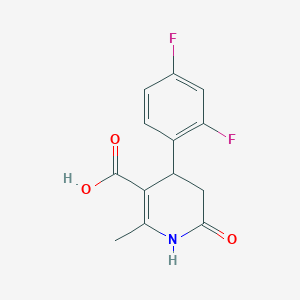
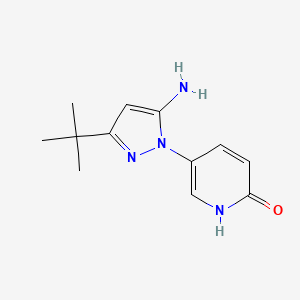
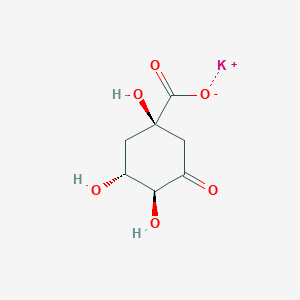
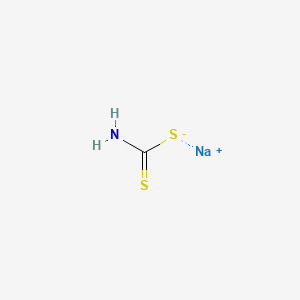
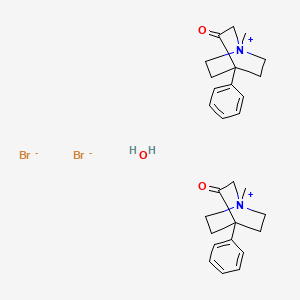
![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)
